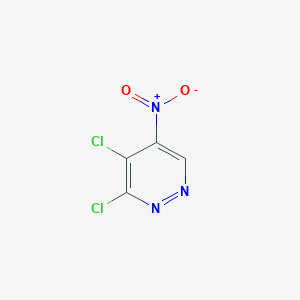
3,4-Dichloro-5-nitropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-nitropyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is notable for its two chlorine atoms and one nitro group attached to the pyridazine ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-nitropyridazine typically involves the nitration of 3,4-dichloropyridazine. This can be achieved by reacting 3,4-dichloropyridazine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridazine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichloro-5-nitropyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of 3,4-diamino-5-nitropyridazine.
Reduction: Formation of 3,4-dichloro-5-aminopyridazine.
Applications De Recherche Scientifique
3,4-Dichloro-5-nitropyridazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-nitropyridazine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in interactions with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
3,4-Dichloro-5-nitropyridine: Similar structure but with a pyridine ring instead of pyridazine.
3,5-Dichloro-4-nitropyridazine: Differently substituted pyridazine with similar reactivity.
2,4-Dichloro-5-nitropyridine: Another pyridine derivative with comparable properties.
Uniqueness: 3,4-Dichloro-5-nitropyridazine stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activity. Its dual chlorine and nitro groups make it a valuable intermediate in the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
3,4-dichloro-5-nitropyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)1-7-8-4(3)6/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQPIDAANXBCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

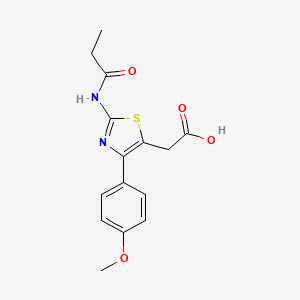
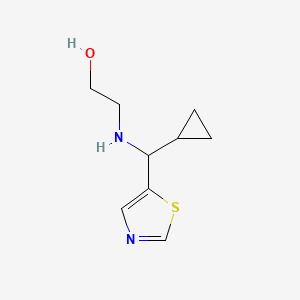
![5-(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15057396.png)

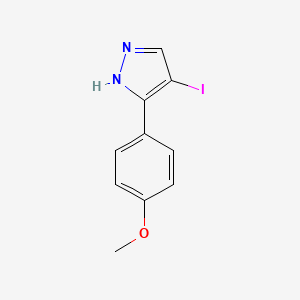
![2-(4-Bromophenyl)thiazolo[4,5-C]pyridine](/img/structure/B15057419.png)
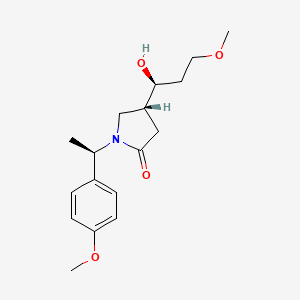
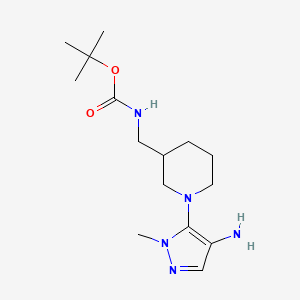
![2-Methyl-6-propoxybenzo[d]oxazole](/img/structure/B15057429.png)
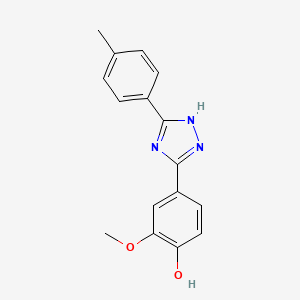
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)
![6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15057451.png)
![2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057453.png)
